N,N-Dimethyltetradecylamine (N,N-DMTA) has been investigated for its potential antimicrobial activity against various bacteria and fungi []. Studies suggest that N,N-DMTA disrupts the cell membrane integrity of microorganisms, leading to their death []. This property makes it a potential candidate for the development of novel disinfectants and antimicrobial agents. However, further research is needed to determine its efficacy and safety in various applications.
N,N-DMTA is a cationic surfactant, meaning it possesses a positively charged head group and a long, hydrophobic tail. This property allows it to interact with both water and oil, making it useful in various applications such as emulsification, dispersion, and detergency []. In scientific research, N,N-DMTA can be used in the following ways:
N,N-DMTA is also being explored for potential applications in various other scientific fields, including:
N,N-Dimethyltetradecylamine is a quaternary amine characterized by its long hydrophobic tetradecyl chain and two methyl groups attached to the nitrogen atom. Its chemical formula is C${16}$H${35}$N, and it is known for its surfactant properties, making it useful in various industrial applications. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is poorly soluble in water but soluble in organic solvents, which enhances its utility in formulations requiring emulsification or solubilization.
The biological activity of N,N-Dimethyltetradecylamine has been studied primarily in terms of its toxicity and potential applications as a surfactant:
N,N-Dimethyltetradecylamine can be synthesized through various methods:
N,N-Dimethyltetradecylamine has diverse applications across various industries:
Studies on the interactions of N,N-Dimethyltetradecylamine reveal its compatibility with various substances:
N,N-Dimethyltetradecylamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| N,N-Dimethyldodecylamine | Quaternary Amine | Shorter hydrophobic chain (C$_{12}$) |
| N,N-Dimethylhexadecylamine | Quaternary Amine | Longer hydrophobic chain (C$_{16}$) |
| N,N-Dimethyloctadecylamine | Quaternary Amine | Even longer hydrophobic chain (C$_{18}$) |
| N,N-Dimethyloctadecylamine N-Oxide | Oxidized Form | Exhibits different biological activity compared to the parent amine |
N,N-Dimethyltetradecylamine stands out due to its specific chain length, which balances hydrophobicity and solubility, making it particularly effective in both industrial and consumer applications. Its ability to form both amine and oxide derivatives expands its functional versatility compared to similar compounds.
DMTA is synthesized via alkylation of tetradecylamine with methyl chloride or through reductive amination of tetradecanal using catalysts like Rh₂P or zirconium-based systems. Recent advances focus on sustainable methods:
Key reaction:
$$
\text{Tetradecylamine} + 2 \text{CH}_3\text{Cl} \xrightarrow{\text{NaOH}} \text{DMTA} + 2 \text{HCl}
$$
The alkylation of amines follows an Sₙ2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of methyl chloride. Steric hindrance and solvent polarity critically influence reaction kinetics:
Modern production employs continuous flow reactors to mitigate batch-process inefficiencies. Key optimizations include:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 85 | 92 |
| Reaction Time (h) | 8 | 2.5 |
| Energy Use (kWh/kg) | 12.4 | 9.1 |
DMTA production faces challenges from palm oil shortages (40% price volatility since 2022) and petrochemical feedstock constraints. Sustainable alternatives include:
N,N-Dimethyltetradecylamine exhibits a molecular weight of 241.46 g/mol, with a density of 0.81–0.83 g/cm³ and a boiling point of 297–300°C [1]. The tertiary amine group confers basicity (pKa ≈ 9.8), while the long alkyl chain drives hydrophobic interactions. Its critical micelle concentration (CMC) in aqueous systems typically ranges between 0.1–1 mM, influenced by temperature and counterion effects [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₅N |
| Molecular Weight | 241.46 g/mol |
| Density | 0.81–0.83 g/cm³ |
| Boiling Point | 297–300°C |
| Critical Micelle Conc. | 0.1–1 mM (aqueous, 25°C) |
N,N-Dimethyltetradecylamine serves as a precursor for cationic gemini surfactants, where two surfactant monomers are linked via a spacer. For instance, tetramethylene-1,4-bis(dimethyltetradecylammonium bromide) (14-4-14) demonstrates enhanced surface activity compared to monomeric analogs, with a CMC reduction of 40–60% [3]. The gemini structure increases packing density at interfaces, lowering surface tension to 25–28 mN/m at 1 g/L [3].
In microemulsion systems containing isopropyl myristate and n-butanol, 14-4-14 forms stable Winsor IV phases, enabling solubilization capacities up to 30% w/w for hydrophobic compounds [3]. The spacer length (e.g., tetramethylene vs. ethylene) modulates micellar curvature, with longer spacers favoring lamellar mesophases [5].
N,N-Dimethyltetradecylamine-derived surfactants inhibit mild steel corrosion in 1 M HCl through adsorption governed by the Langmuir isotherm (R² > 0.98) [7]. Electrochemical impedance spectroscopy reveals charge transfer resistance increases by 200–400% at 150 ppm inhibitor concentrations, corresponding to 85–92% inhibition efficiency [7]. The mechanism involves:
Polarization studies confirm mixed-type inhibition, with greater cathodic effect (βc shift from −120 to −85 mV/dec) [7]. Atomic force microscopy shows a 70% reduction in surface roughness (Ra = 12 nm vs. 40 nm in uninhibited systems) [7].
The compound’s amphiphilicity enables insertion into lipid bilayers, altering membrane fluidity and phase behavior. At sub-CMC concentrations (0.05 mM), it induces lipid condensation in DPPC monolayers, increasing surface pressure by 8–10 mN/m [3]. Coacervate formation with sodium carboxymethylcellulose (NaCMC) occurs at charge stoichiometry, producing particles of 200–500 nm diameter useful for drug encapsulation [3].
In simulated physiological conditions (pH 7.4, 150 mM NaCl), the surfactant stabilizes membrane proteins by reducing interfacial tension at lipid-water boundaries. However, concentrations exceeding 2×CMC disrupt bilayer integrity, causing 50–60% leakage in calcein-loaded vesicles [3].
N,N-Dimethyltetradecylamine templates silica mesostructures via cooperative assembly with tetraethyl orthosilicate. The alkyl chain length directs pore geometry:
In polymer composites, the amine catalyzes epoxy-thiol click reactions while simultaneously creating nanopores through solvent evaporation. This dual functionality yields materials with compressive strengths of 120 MPa and porosities up to 65% [5]. Recent work demonstrates its utility in CO₂-responsive templates, where exposure to carbon dioxide triggers pore size modulation from 10 to 2 nm within 30 seconds [5].
At twenty degrees Celsius the neat amine is a pale liquid of density 0.795 gram per cubic centimetre and a boiling point close to two hundred and ninety-six degrees Celsius [1]. The logarithm of the octanol–water partition coefficient is about 5.25, reflecting strong lipophilicity [1]. Aqueous solubility is therefore negligible, yet the molecule dissolves readily in alcohols and chlorinated solvents, a profile that favours its use as a phase-transfer scaffold and cationic surfactant precursor in crop-protection formulations.
N,N-Dimethyltetradecylamine enters herbicide chemistry at two key junctures (Table 1).
Direct evidence of N,N-Dimethyltetradecylamine interacting with jasmonic acid signalling is limited; however, a structural homologue, N,N-Dimethylhexadecylamine, only two carbon atoms longer, has been shown to act as a volatilised messenger released by Arthrobacter agilis that triggers jasmonic acid-dependent transcriptional networks in Arabidopsis thaliana [3] [4]. Key research findings include:
Given the near-identical amphiphilicity and proton affinity of N,N-Dimethyltetradecylamine, agrochemical chemists have begun to explore it as a tractable analogue for controllable modulation of jasmonic acid networks in crop species, with early laboratory screens indicating comparable root-system responses at micromolar exposure levels (unpublished internal reports referenced in [5]). Table 2 summarises the relevant comparative data.
The cationic nature of N,N-Dimethyltetradecylamine enables glyphosate-free weed-control formulations through three complementary approaches (Table 3).
Current research demonstrates that N,N-Dimethyltetradecylamine enables synthesis of next-generation herbicidal ionic liquids and advanced surfactant systems, offering avenues to lower application rates and to reduce dependence on glyphosate. Continued structure–activity studies, particularly those clarifying direct engagement with jasmonic acid signalling pathways, will guide safe-by-design molecular tailoring. Parallel ecotoxicological work should expand chronic and sediment-dwelling species datasets to refine environmental risk assessments and to underpin regulatory acceptance.
Corrosive;Irritant;Environmental Hazard